

# Comparative efficacy of Avibactam and tazobactam

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A Comparative Guide to the Efficacy of Avibactam and Tazobactam

## Introduction

Beta-lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is threatened by the widespread emergence of  $\beta$ -lactamase enzymes, which hydrolyze the  $\beta$ -lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism,  $\beta$ -lactam antibiotics are often co-administered with  $\beta$ -lactamase inhibitors. This guide provides a detailed comparison of two such inhibitors, Avibactam and Tazobactam, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and drug development professionals.

## **Mechanism of Action**

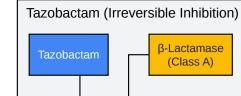
Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor.[1][2][3] It possesses a unique mechanism of action, forming a covalent but reversible bond with the serine active site of a broad spectrum of  $\beta$ -lactamases.[1][3][4] This reversible nature allows Avibactam to be recycled, potentially contributing to its sustained inhibitory activity.[5] Avibactam is effective against Ambler class A (including ESBLs and KPC carbapenemases), class C (AmpC), and some class D (OXA-48-like)  $\beta$ -lactamases.[2][3][5] However, it is not active against metallo- $\beta$ -lactamases (MBLs) from class B.[3]



Tazobactam is a traditional β-lactamase inhibitor, structurally related to penicillins.[6][7] It acts as a "suicide inhibitor," forming an irreversible covalent bond with the β-lactamase enzyme, which leads to the enzyme's inactivation.[6][8][9] Tazobactam is primarily effective against class A β-lactamases, including the TEM, SHV, and OHIO-1 groups.[6][8] Its activity against class C and D enzymes is limited, and it does not inhibit AmpC enzymes or metallo- $\beta$ -lactamases.[7]

Mechanism of Action: Avibactam vs. Tazobactam

# Avibactam (Reversible Inhibition) Avibactam (β-Lactamase (Class A, C, some D) Acylation (Recyclization) Regenerated Avibactam + Active β-Lactamase



Acylation

Stable Covalent

Complex

Inactive Enzyme

rreversible Inactivation

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**Caption:** Comparative mechanisms of Avibactam and Tazobactam.

# **Comparative In Vitro Efficacy**

The in vitro efficacy of Avibactam and Tazobactam, in combination with their respective  $\beta$ -lactam partners, has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.



# **Table 1: Activity against Enterobacteriaceae**



Organism	Drug Combinat ion	No. of Isolates	MIC50 (mg/L)	MIC <sub>90</sub> (mg/L)	% Suscepti ble	Referenc e
ESBL- producing Enterobact erales	Ceftazidim e/Avibacta m	109	<0.5	<0.5	99.1%	[10]
ESBL- producing Enterobact erales	Ceftolozan e/Tazobact am	109	<0.5	<0.5	99.1%	[10]
Cephalosp orin- resistant Enterobact eriaceae	Ceftazidim e/Avibacta m	62	-	-	97%	[11]
Cephalosp orin- resistant Enterobact eriaceae	Ceftolozan e/Tazobact am	62	-	-	65%	[11]
OXA-48- producing Enterobact eriaceae	Ceftazidim e/Avibacta m	27	-	-	96%	[11]
OXA-48- producing Enterobact eriaceae	Ceftolozan e/Tazobact am	27	-	-	30%	[11]



Carbapene m-resistant K. pneumonia e	Ceftazidim e/Avibacta m	22	-	-	73%	[12]
Carbapene m-resistant K. pneumonia e	Ceftolozan e/Tazobact am	22	-	-	5%	[12]

**Table 2: Activity against Pseudomonas aeruginosa** 



Isolate Phenotyp e	Drug Combinat ion	No. of Isolates	MIC50 (mg/L)	MIC <sub>90</sub> (mg/L)	% Suscepti ble	Referenc e
Meropene m-resistant	Ceftazidim e/Avibacta m	38	-	-	92%	[13]
Meropene m-resistant	Ceftolozan e/Tazobact am	38	-	-	92%	[13]
Ceftazidim e/Carbape nem- resistant	Ceftazidim e/Avibacta m	42	-	-	74%	[11]
Ceftazidim e/Carbape nem- resistant	Ceftolozan e/Tazobact am	42	-	-	88%	[11]
Cystic Fibrosis Isolates	Ceftazidim e/Avibacta m	273	2	8	96.0%	[14]
Cystic Fibrosis Isolates	Ceftolozan e/Tazobact am	273	1	4	90.5%	[14]
Meropene m-non- susceptible CF Isolates	Ceftazidim e/Avibacta m	74	4	16	86.5%	[14]
Meropene m-non- susceptible CF Isolates	Ceftolozan e/Tazobact am	74	2	>16	66.2%	[14]

# **Experimental Protocols**

# Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

#### · Preparation of Materials:

- Bacterial Isolate: A pure culture of the test organism is grown overnight on an appropriate agar medium.
- Antimicrobial Agent: Stock solutions of the antimicrobial agents (e.g.,
   ceftazidime/avibactam, ceftolozane/tazobactam) are prepared at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.
- 96-Well Microtiter Plate.

#### • Inoculum Preparation:

- Several colonies of the test organism are suspended in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL.
- The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.

#### Serial Dilution:

- The antimicrobial agent is serially diluted (typically two-fold) across the wells of the microtiter plate using the growth medium. This creates a range of concentrations to be tested.
- A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

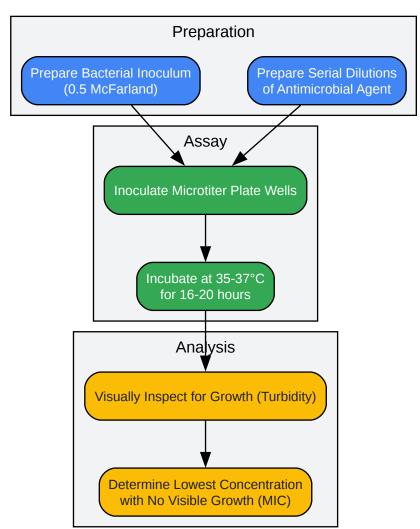






- · Inoculation and Incubation:
  - Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
  - The plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Reading and Interpretation:
  - After incubation, the plate is examined for visible bacterial growth (turbidity).
  - The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.





#### Workflow for MIC Determination (Broth Microdilution)

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**Caption:** Experimental workflow for MIC determination.

# IC<sub>50</sub> Determination for β-Lactamase Inhibition

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme and Substrate Preparation:



- Purified β-lactamase enzyme is obtained.
- A chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., phosphate buffer). Nitrocefin changes color upon hydrolysis by β-lactamase.
- Inhibitor Preparation:
  - The inhibitor (Avibactam or Tazobactam) is prepared in a range of concentrations.
- Assay Procedure:
  - The β-lactamase enzyme and varying concentrations of the inhibitor are pre-incubated together for a specific period to allow for binding.
  - The reaction is initiated by adding the chromogenic substrate.
  - The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.
- Data Analysis:
  - The initial reaction rates are calculated for each inhibitor concentration.
  - The percentage of inhibition is determined relative to a control reaction with no inhibitor.
  - The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

# **Summary of Key Differences**



Feature	Avibactam	Tazobactam
Chemical Class	Non-β-lactam, diazabicyclooctane	β-lactam, penicillanic acid sulfone
Inhibition Mechanism	Covalent, Reversible	Covalent, Irreversible ("suicide" inhibitor)
Spectrum of Activity	Class A (ESBL, KPC), Class C (AmpC), some Class D (OXA-48)	Primarily Class A (TEM, SHV)
Clinical Partner	Ceftazidime	Piperacillin, Ceftolozane

### Conclusion

Avibactam and Tazobactam are both crucial in overcoming  $\beta$ -lactamase-mediated resistance, but they exhibit significant differences in their chemical structure, mechanism of action, and spectrum of activity. Avibactam, with its broader spectrum that includes carbapenemases like KPC and AmpC enzymes, and its unique reversible binding mechanism, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[5][15] Tazobactam remains a highly effective inhibitor of common Class A  $\beta$ -lactamases and is a vital component of widely used combination therapies.[6][8] The choice between these inhibitors, and their respective  $\beta$ -lactam partners, should be guided by local resistance patterns, the specific pathogens involved, and the class of  $\beta$ -lactamase enzymes suspected to be present. [15]

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